1,2,2,4,6,6-Hexamethylpiperidin-4-ol
Description
1,2,2,4,6,6-Hexamethylpiperidin-4-ol (C₁₁H₂₁NO) is a sterically hindered piperidine derivative featuring a hydroxyl group at the 4-position and six methyl groups at the 1, 2, 2, 4, 6, and 6 positions. Its unique substitution pattern confers distinct steric and electronic properties, influencing its solubility, crystallinity, and reactivity. The compound’s crystal structure was first reported by Cygler et al. (1980), highlighting a chair conformation for the piperidine ring with axial hydroxyl and equatorial methyl groups . This arrangement minimizes steric strain and stabilizes intermolecular hydrogen bonding involving the hydroxyl group.
Properties
CAS No. |
75620-69-8 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1,2,2,4,6,6-hexamethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-11(5,13)8-10(3,4)12(9)6/h13H,7-8H2,1-6H3 |
InChI Key |
KFUQPNOFIUGHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)(C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,2,2,4,6,6-hexamethylpiperidin-4-ol with structurally related piperidine derivatives:
Key Observations:
- Steric Effects : The hexamethyl derivative exhibits significant steric hindrance due to its six methyl groups, reducing conformational flexibility compared to unsubstituted 4-hydroxypiperidine .
- Electronic Effects : Electron-donating methyl groups increase the basicity of the piperidine nitrogen compared to 4-(4-chlorophenyl)piperidin-4-ol, where the electron-withdrawing chlorophenyl group reduces basicity .
Physical and Crystallographic Properties
Key Observations:
- Oxadiazole derivatives (e.g., compound 6k) exhibit higher melting points (110–114°C) owing to planar heterocyclic rigidity and π-π stacking, contrasting with the flexible hexamethylpiperidinol .
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